

Application Notes and Protocols: Quantifying DSPE-PEG1000-YIGSR Uptake by Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

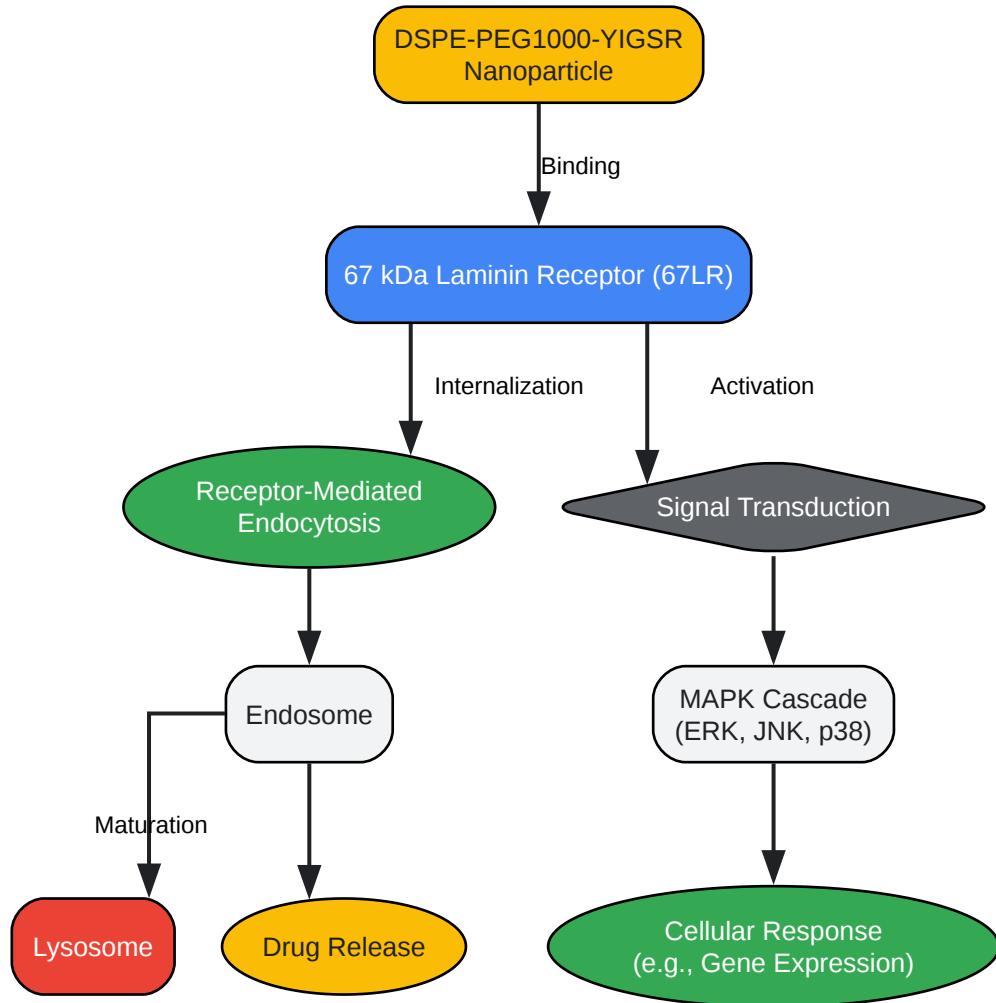
Compound Name: DSPE-PEG1000-YIGSR

Cat. No.: B039488

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

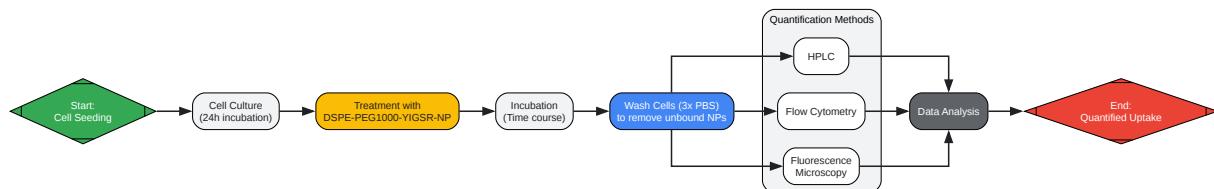

The targeted delivery of therapeutic agents to specific cells is a cornerstone of modern drug development. **DSPE-PEG1000-YIGSR** is a functionalized lipid-polymer conjugate designed for targeted drug delivery. The YIGSR peptide, derived from the laminin $\beta 1$ chain, specifically interacts with the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of various cancer cells.^{[1][2][3][4]} This interaction facilitates the cellular uptake of nanoparticles formulated with **DSPE-PEG1000-YIGSR**, enhancing the delivery of encapsulated drugs to target tissues.

These application notes provide detailed protocols for quantifying the cellular uptake of **DSPE-PEG1000-YIGSR**-modified nanoparticles using three common analytical techniques: fluorescence microscopy, flow cytometry, and High-Performance Liquid Chromatography (HPLC). Furthermore, we present a summary of the signaling pathways involved in YIGSR-mediated cellular entry.

Signaling Pathway of YIGSR-Mediated Uptake

The YIGSR peptide interacts with the non-integrin 67 kDa laminin receptor, initiating a cascade of intracellular signals that can influence cell adhesion, migration, and proliferation.^{[1][5][6]} While the precise endocytic mechanism for YIGSR-functionalized nanoparticles is an area of active research, it is understood that binding to the 67LR can trigger receptor-mediated

endocytosis. The signaling cascade associated with laminin receptor activation involves the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases.[1][5]



[Click to download full resolution via product page](#)

Figure 1: YIGSR-mediated cellular uptake and signaling pathway.

Experimental Workflow

A systematic workflow is crucial for accurate quantification of nanoparticle uptake. The following diagram outlines the key steps from cell culture to data analysis.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for quantifying nanoparticle uptake.

Experimental Protocols

Protocol 1: Quantification by Fluorescence Microscopy

This protocol allows for the visualization and semi-quantitative analysis of fluorescently-labeled **DSPE-PEG1000-YIGSR** nanoparticle uptake.

Materials:

- Cells expressing the 67LR (e.g., human melanoma cells A375SM).
- Fluorescently-labeled **DSPE-PEG1000-YIGSR** nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag on the lipid).
- Complete cell culture medium.
- Phosphate-buffered saline (PBS).
- 4% Paraformaldehyde (PFA) in PBS.
- DAPI (4',6-diamidino-2-phenylindole) staining solution.
- Mounting medium.

- Glass-bottom dishes or coverslips.
- Fluorescence microscope with appropriate filters.

Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere for 24 hours.
- Treatment: Remove the culture medium and add fresh medium containing the fluorescently-labeled **DSPE-PEG1000-YIGSR** nanoparticles at the desired concentrations. Include a negative control of untreated cells.
- Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C and 5% CO2.[\[7\]](#)
- Washing: Gently wash the cells three times with cold PBS to remove unbound nanoparticles.[\[8\]](#)
- Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
- Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI solution for 5-10 minutes.[\[8\]](#)
- Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium.
- Imaging: Acquire images using a fluorescence microscope. Capture images of the nanoparticle fluorescence and DAPI channels.
- Analysis: Analyze the images using software such as ImageJ. The uptake can be quantified by measuring the mean fluorescence intensity per cell.[\[9\]](#)

Protocol 2: Quantification by Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the percentage of cells that have internalized fluorescent nanoparticles and the relative amount of uptake per cell.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Cells cultured in suspension or adherent cells that can be detached.
- Fluorescently-labeled **DSPE-PEG1000-YIGSR** nanoparticles.
- Complete cell culture medium.
- PBS.
- Trypsin-EDTA (for adherent cells).
- Flow cytometry tubes.
- Flow cytometer.

Procedure:

- Cell Seeding and Treatment: Seed cells in culture plates and treat with fluorescently-labeled nanoparticles as described in Protocol 1 (steps 1-3).
- Cell Harvesting:
 - For suspension cells, collect them by centrifugation.
 - For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
- Washing: Wash the cell pellet three times with cold PBS to remove unbound nanoparticles. Resuspend the cells in PBS or flow cytometry buffer.[\[13\]](#)
- Flow Cytometry Analysis:
 - Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
 - Acquire data for at least 10,000 events per sample.
 - Use untreated cells to set the background fluorescence gate.

- Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population. The MFI is proportional to the amount of internalized nanoparticles.[7][12]

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify the amount of an encapsulated drug within the cells, providing a direct measure of nanoparticle uptake and drug delivery.[14][15] This protocol assumes a drug is encapsulated within the **DSPE-PEG1000-YIGSR** nanoparticles.

Materials:

- Cells and nanoparticles as described previously.
- Cell lysis buffer (e.g., RIPA buffer).
- Protein quantification assay (e.g., BCA assay).
- HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).
- Appropriate HPLC column and mobile phase for the drug of interest.
- Drug standard solutions.

Procedure:

- Cell Seeding and Treatment: Seed a known number of cells in culture plates and treat with drug-loaded **DSPE-PEG1000-YIGSR** nanoparticles as described in Protocol 1 (steps 1-3).
- Washing and Harvesting: Wash the cells thoroughly with cold PBS (at least three times) to remove all extracellular nanoparticles. Harvest the cells by scraping or trypsinization.
- Cell Lysis: Lyse the cell pellet using a suitable lysis buffer.
- Protein Quantification: Determine the total protein concentration in the cell lysate using a BCA assay or similar method. This will be used for normalization.

- Drug Extraction: Extract the drug from the cell lysate. This may involve protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to pellet the precipitated proteins.
- HPLC Analysis:
 - Inject the supernatant containing the extracted drug into the HPLC system.
 - Run the analysis using a validated method for the specific drug.[16][17]
 - Create a standard curve using known concentrations of the drug.
- Data Analysis: Quantify the amount of drug in the sample by comparing the peak area to the standard curve. Express the uptake as the amount of drug per milligram of total cell protein (e.g., μg drug/mg protein).

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of Nanoparticle Uptake by Fluorescence Microscopy

Treatment Group	Concentration ($\mu\text{g}/\text{mL}$)	Time Point (hours)	Mean Fluorescence Intensity (Arbitrary Units) \pm SD
Untreated Control	0	4	10.5 \pm 2.1
DSPE-PEG1000-YIGSR-NP	10	1	150.2 \pm 15.8
10	4		452.6 \pm 35.1
10	24		876.3 \pm 60.9
50	4		980.4 \pm 75.3

Table 2: Quantification of Nanoparticle Uptake by Flow Cytometry

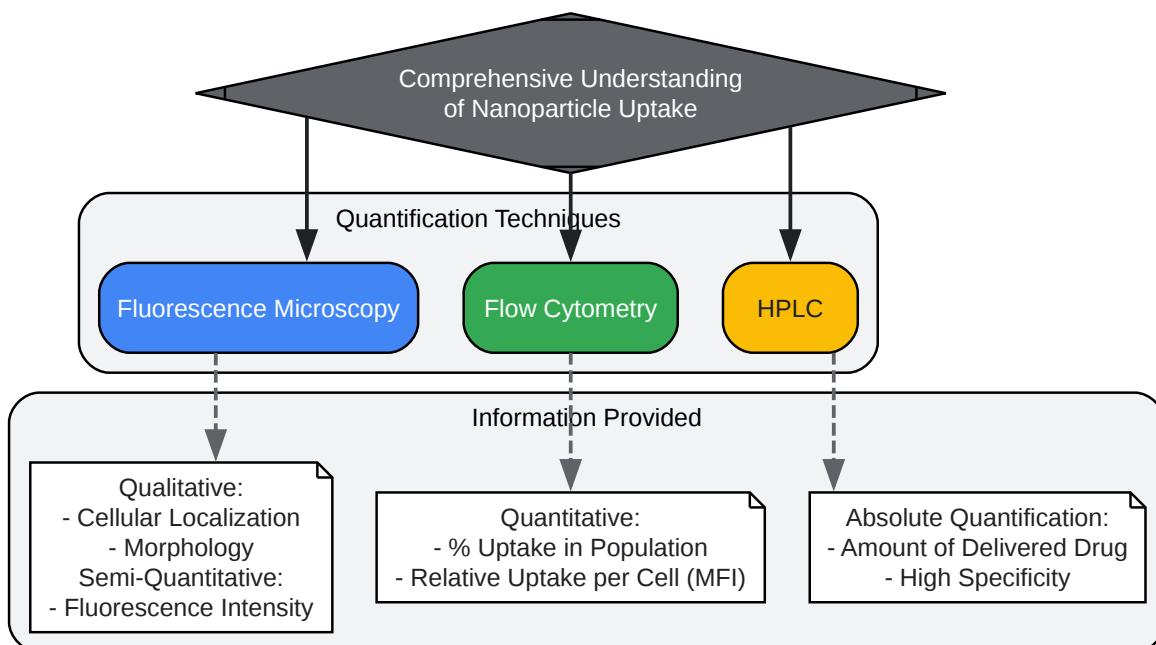

Treatment Group	Concentration (µg/mL)	Time Point (hours)	% Positive Cells ± SD	Mean Fluorescence Intensity (MFI) ± SD
Untreated Control	0	4	0.8 ± 0.2	12.3 ± 3.5
DSPE-PEG1000-YIGSR-NP	10	1	45.2 ± 4.1	250.7 ± 20.4
10	4	88.9 ± 6.7	850.1 ± 55.8	
10	24	95.3 ± 3.9	1543.6 ± 110.2	
50	4	98.1 ± 2.5	2105.8 ± 150.7	

Table 3: Quantification of Encapsulated Drug Uptake by HPLC

Treatment Group	Concentration (µg/mL)	Time Point (hours)	Drug Uptake (µg drug / mg protein) ± SD
Untreated Control	0	4	Not Detected
DSPE-PEG1000-YIGSR-NP	10	1	0.52 ± 0.08
10	4	1.89 ± 0.21	
10	24	4.65 ± 0.45	
50	4	5.23 ± 0.58	

Interplay of Quantification Methods

The three presented methods provide complementary information for a comprehensive understanding of **DSPE-PEG1000-YIGSR** nanoparticle uptake.

[Click to download full resolution via product page](#)**Figure 3:** Logical relationship of quantification methods.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laminin-induced signaling in tumor cells: the role of the M(r) 67,000 laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laminin-induced signaling in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 8. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 9. [PDF] A fast analysis method to quantify nanoparticle uptake on a single cell level. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. High-throughput approach to measure number of nanoparticles associated with cells: size dependence and kinetic parameters - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00589A [pubs.rsc.org]
- 14. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying DSPE-PEG1000-YIGSR Uptake by Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039488#quantifying-dspe-peg1000-yigsr-uptake-by-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com